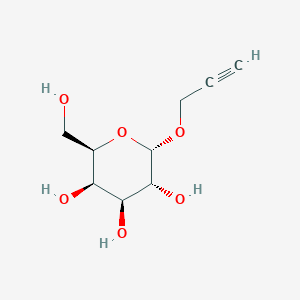

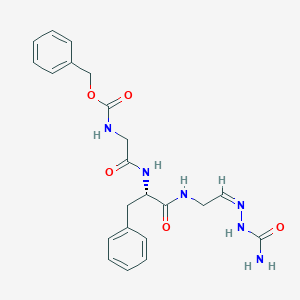

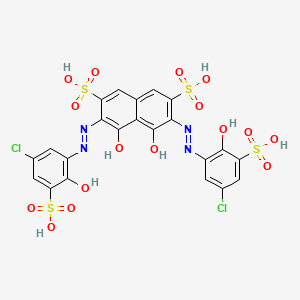

![molecular formula C₄₈H₄₄N₂O₁₂ B1141059 (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester CAS No. 171973-67-4](/img/structure/B1141059.png)

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to a class of substances involved in the synthesis of glycosylated amino acids, critical for developing glycopeptides and related molecules. These substances play essential roles in biological systems and have potential applications in medicinal chemistry and drug development, excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of related glycosylated amino acids and esters typically involves multiple steps, including the protection of functional groups, glycosylation reactions, and the selective deprotection of esters. Methods such as the Mercuric bromide-promoted glycosylation have been used to obtain beta-glycosides of Fmoc-Ser-OBn and Fmoc-Thr-OBn with good yields, demonstrating the complexity and precision required in these synthesis processes (Carvalho et al., 2003).

Molecular Structure Analysis

The molecular structure of glycosylated amino acids involves the attachment of a sugar moiety to an amino acid via a glycosidic bond. The configuration and conformation of these bonds are crucial for the biological activity and synthesis of glycopeptides. Techniques such as NMR spectroscopy, IR, and MS spectrometry are often used to elucidate these structures and confirm the configuration at the anomeric center and the conformation of the sugar residue (Liberek & Smiatacz, 2000).

Chemical Reactions and Properties

Glycosylated amino acids undergo various chemical reactions, including glycosylation, where a carbohydrate is attached to an amino acid or peptide, and deprotection reactions, where protecting groups are removed to reveal the functional groups necessary for further synthesis or for the acquisition of biological activity. These reactions are highly specific and require precise conditions to achieve the desired selectivity and yield (Salomon, Mata, & Mascaretti, 1996).

Applications De Recherche Scientifique

Synthesis Protocols and Side Reactions

In the realm of carbohydrate chemistry, complex glycosylated compounds like (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester are crucial for various research applications. Liu et al. (2005) detailed the synthesis of T(N) antigen building blocks which are structurally similar, exploring two synthesis routes and elucidating side reactions that occur during the process. This research provides insights into the synthesis intricacies and potential complexities of similar glycosylated compounds (Liu et al., 2005).

Glycosylation in Peptide Synthesis

Kaerkkaeinen et al. (2008) explored iodine-mediated glycosylation, creating building blocks for solid-phase synthesis to prepare glycopeptides. The study highlights the significance of glycosylated compounds in constructing intricate molecular structures such as peptides, potentially encompassing compounds like the one you're interested in (Kaerkkaeinen et al., 2008).

Advanced Protecting Group Strategies

Zinieris et al. (2006) described the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, highlighting the use of protective groups in complex molecule synthesis. The study emphasizes the importance of protective groups like phenacyl ester in the synthesis of complex molecules, which is relevant for the intricate structure of this compound (Zinieris et al., 2006).

Protective Group Stability and Migration

Roslund et al. (2008) investigated the stability and migration of protective groups in beta-d-galactopyranosides, providing valuable information on the behavior of protective groups during synthetic procedures. Understanding these dynamics is crucial for synthesizing and manipulating complex glycosylated molecules (Roslund et al., 2008).

Propriétés

IUPAC Name |

[(6S,7S,8R,8aR)-7-acetamido-6-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44N2O12/c1-29(51)49-41-43(61-44(53)31-17-7-3-8-18-31)42-40(28-58-46(62-42)32-19-9-4-10-20-32)60-47(41)57-26-38(45(54)56-27-39(52)30-15-5-2-6-16-30)50-48(55)59-25-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37/h2-24,37-38,40-43,46-47H,25-28H2,1H3,(H,49,51)(H,50,55)/t38-,40?,41-,42-,43+,46?,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDRGSPYAKZQMA-FWLMGMFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC(C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]2C(COC(O2)C3=CC=CC=C3)O[C@@H]1OC[C@@H](C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

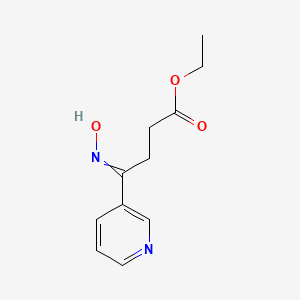

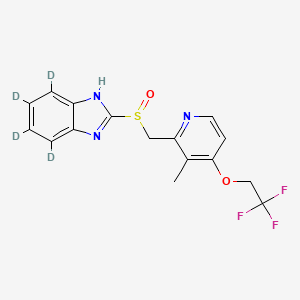

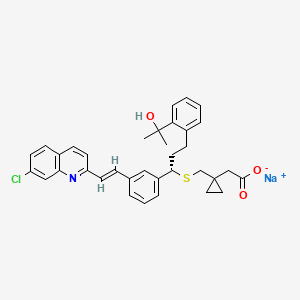

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

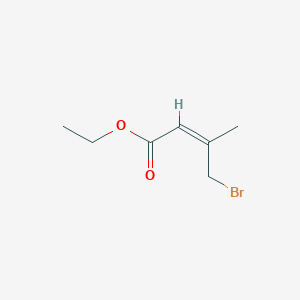

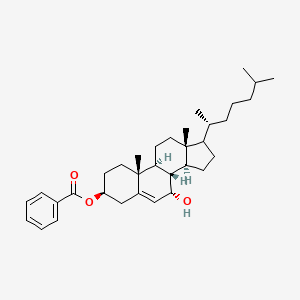

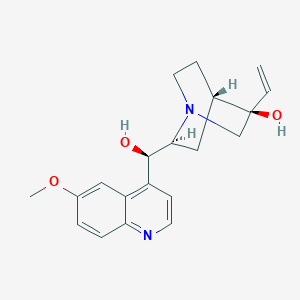

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

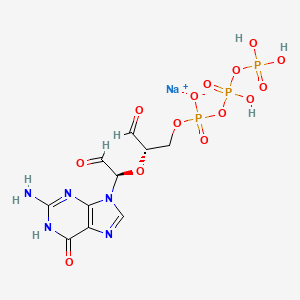

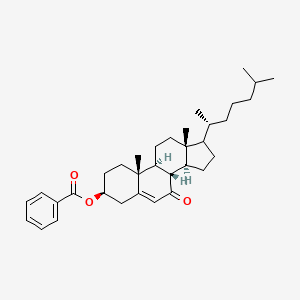

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)